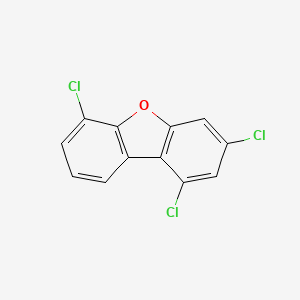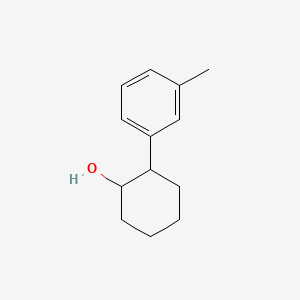
2-(3-Methylphenyl)cyclohexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methylphenyl)cyclohexan-1-ol is an organic compound with the molecular formula C13H18O. It is a secondary alcohol, characterized by a cyclohexane ring substituted with a hydroxyl group and a 3-methylphenyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenyl)cyclohexan-1-ol typically involves the following steps:
Grignard Reaction: The reaction between 3-methylphenylmagnesium bromide and cyclohexanone in anhydrous ether produces the desired alcohol.
Hydrogenation: The reduction of 2-(3-methylphenyl)cyclohexanone using hydrogen gas in the presence of a palladium catalyst can also yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned reactions to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(3-Methylphenyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using reagents like chromic acid or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding hydrocarbon using hydrogen gas and a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromic acid, PCC, or potassium permanganate.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Thionyl chloride, phosphorus tribromide, or tosyl chloride.
Major Products
Oxidation: 2-(3-Methylphenyl)cyclohexanone.
Reduction: 2-(3-Methylphenyl)cyclohexane.
Substitution: Various substituted cyclohexane derivatives depending on the reagent used.
科学研究应用
2-(3-Methylphenyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various enzymes.
Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties.
作用机制
The mechanism of action of 2-(3-Methylphenyl)cyclohexan-1-ol involves its interaction with various molecular targets:
Enzymes: The compound can act as a substrate or inhibitor for certain enzymes, affecting biochemical pathways.
Receptors: It may interact with specific receptors in biological systems, leading to physiological effects.
相似化合物的比较
Similar Compounds
2-(4-Methylphenyl)cyclohexan-1-ol: Similar structure but with the methyl group in the para position.
2-Phenylcyclohexan-1-ol: Lacks the methyl group on the phenyl ring.
2-(3-Methoxyphenyl)cyclohexan-1-ol: Contains a methoxy group instead of a methyl group.
Uniqueness
2-(3-Methylphenyl)cyclohexan-1-ol is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules.
属性
分子式 |
C13H18O |
|---|---|
分子量 |
190.28 g/mol |
IUPAC 名称 |
2-(3-methylphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C13H18O/c1-10-5-4-6-11(9-10)12-7-2-3-8-13(12)14/h4-6,9,12-14H,2-3,7-8H2,1H3 |
InChI 键 |
PZCGHHIUHVDILA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C2CCCCC2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-[(1S,3S,4R)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl]propanal](/img/structure/B13409381.png)
![Benzo[g]pteridine, riboflavin deriv.](/img/structure/B13409392.png)
![N-(1-azabicyclo[2.2.2]octan-4-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide](/img/structure/B13409396.png)
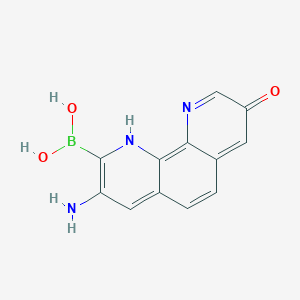

![1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B13409415.png)

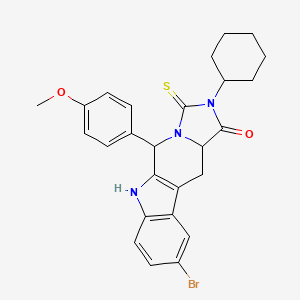
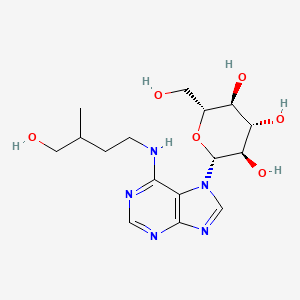
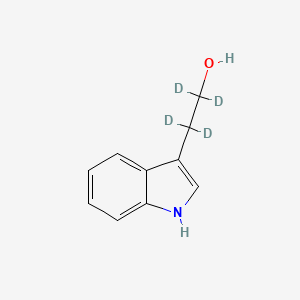
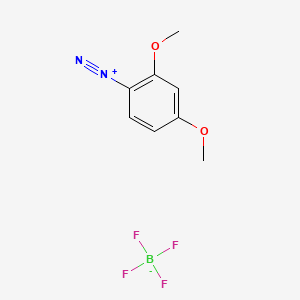
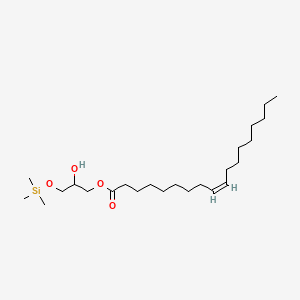
![2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13409454.png)
